REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[C:7]2=[O:12].[C:13]1([Mg]Br)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O.CO.C(O)(C(F)(F)F)=O>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[C:7]2([OH:12])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.22 g
|
Type
|
reactant
|
Smiles
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FC=1C=CC=C2C(C(NC12)=O)=O
|
Name
|
|
Quantity
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148 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at room temperature
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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after addition
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with saturated NH4Cl
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
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WASH
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Details
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The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (EtOAc/hexane)
|
Type
|
CUSTOM
|
Details
|
to afford Intermediate A11A (18.84 g, 88%) as yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC=C2C(C(NC12)=O)(C1=CC=CC=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |